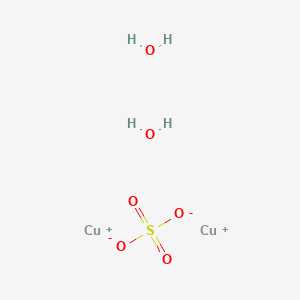![molecular formula C11H12N4O3 B15127534 5-[(2,4-Diaminopyrimidin-5-yl)methyl]benzene-1,2,3-triol CAS No. 63618-50-8](/img/structure/B15127534.png)
5-[(2,4-Diaminopyrimidin-5-yl)methyl]benzene-1,2,3-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Benzenetriol, 5-[(2,4-diamino-5-pyrimidinyl)methyl]- is a chemical compound with the molecular formula C11H12N4O3 and a molecular weight of 248.24 g/mol . This compound is known for its unique structure, which includes a benzenetriol core substituted with a pyrimidinylmethyl group. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Benzenetriol, 5-[(2,4-diamino-5-pyrimidinyl)methyl]- typically involves the reaction of 1,2,3-benzenetriol with 2,4-diamino-5-pyrimidinemethanol under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve the required purity levels .
化学反应分析
Types of Reactions
1,2,3-Benzenetriol, 5-[(2,4-diamino-5-pyrimidinyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroquinones or other reduced forms .
科学研究应用
1,2,3-Benzenetriol, 5-[(2,4-diamino-5-pyrimidinyl)methyl]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or activator.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
作用机制
The mechanism of action of 1,2,3-Benzenetriol, 5-[(2,4-diamino-5-pyrimidinyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical processes. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and leading to downstream effects .
相似化合物的比较
Similar Compounds
3’,4’-Dihydroxytrimethoprim: A folic acid antagonist with antibacterial properties.
1,2,4-Benzenetriol: Known for its typical phenolic reactions and use in various chemical applications.
Uniqueness
1,2,3-Benzenetriol, 5-[(2,4-diamino-5-pyrimidinyl)methyl]- is unique due to its specific substitution pattern and the presence of both benzenetriol and pyrimidinyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications .
属性
CAS 编号 |
63618-50-8 |
|---|---|
分子式 |
C11H12N4O3 |
分子量 |
248.24 g/mol |
IUPAC 名称 |
5-[(2,4-diaminopyrimidin-5-yl)methyl]benzene-1,2,3-triol |
InChI |
InChI=1S/C11H12N4O3/c12-10-6(4-14-11(13)15-10)1-5-2-7(16)9(18)8(17)3-5/h2-4,16-18H,1H2,(H4,12,13,14,15) |
InChI 键 |
OHHTYJBVCGHSBJ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1O)O)O)CC2=CN=C(N=C2N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B15127454.png)
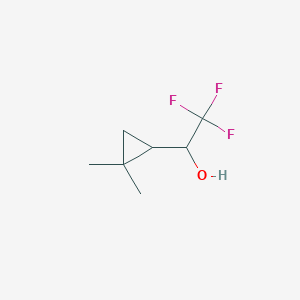
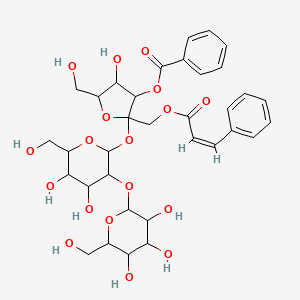
![4-[({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-2-carboxylic acid](/img/structure/B15127482.png)
![rac-(1R,2S)-2-{3H-imidazo[4,5-b]pyridin-2-yl}cyclopropane-1-carboxylic acid, cis](/img/structure/B15127483.png)

![Ethyl 5-hydroxy-8-nitro-5-(trifluoromethyl)-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B15127491.png)
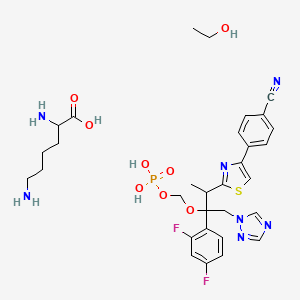
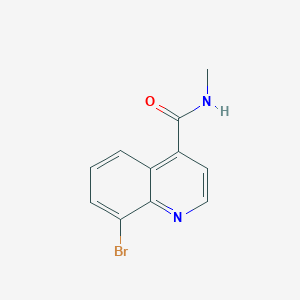
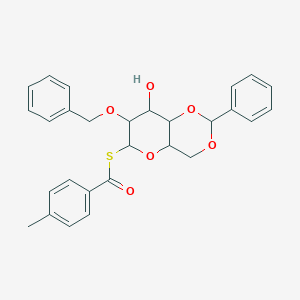
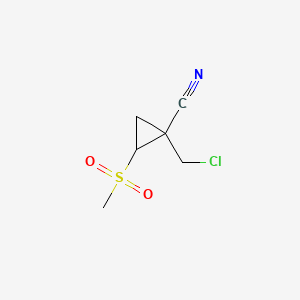
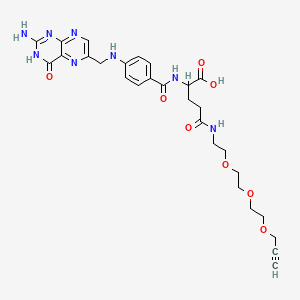
![1-[1-[(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]propan-2-yl]-3-phenylurea](/img/structure/B15127532.png)
